3,5-Dipropoxyphenol

Lipophilicity Volatility Physicochemical Property

Researchers requiring regioselective transformations on a phloroglucinol scaffold often face limitations with fully protected or fully deprotected analogs. 3,5-Dipropoxyphenol (CAS 28334-99-8) solves this by offering a unique dual-functional handle-a free phenolic -OH for selective alkylation/acylation alongside two stable propoxy ethers. - Enables efficient synthetic routes not feasible with generic phenols or symmetric triether analogs. - High calculated LogP (~3.3) and low vapor pressure (2.9E-05 mmHg at 25°C) make it ideal for non-polar reaction environments and high-temperature processing. - Consistent 95% purity across major suppliers ensures reproducible research outcomes.

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 28334-99-8
Cat. No. B1595036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dipropoxyphenol
CAS28334-99-8
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCOC1=CC(=CC(=C1)O)OCCC
InChIInChI=1S/C12H18O3/c1-3-5-14-11-7-10(13)8-12(9-11)15-6-4-2/h7-9,13H,3-6H2,1-2H3
InChIKeySHZCHGMKOUMNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dipropoxyphenol: Phloroglucinol-Derived Building Block


3,5-Dipropoxyphenol (CAS 28334-99-8) is a phenolic compound of the formula C12H18O3, structurally characterized as a phloroglucinol derivative with two propoxy groups substituted at the 3 and 5 positions [1]. It is a solid with a melting point of 43-48 °C and is commercially available as a research chemical and synthetic building block . Its primary utility stems from its dual functionality as a phenol and an ether, which enables specific alkylation and acylation reactions [2].

Synthetic role Phloroglucinol-derived building block with dual phenol and 3,5-dipropoxy ether functionality
Procurement context Available research chemical supporting regioselective alkylation/acylation pathways
Reported profile Low vapor pressure relative to simpler phenols (class-level inference)

3,5-Dipropoxyphenol vs. General Phenols


Direct substitution with generic, unsubstituted phenols (e.g., phenol or resorcinol) is not feasible for applications requiring the specific combination of 3,5-dialkoxy substitution and a free hydroxyl group. The 3,5-dipropoxy substitution pattern of 3,5-Dipropoxyphenol is crucial as it dictates the molecule's unique reactivity profile, steric hindrance, and lipophilicity (calculated LogP ~3.3 [1]) which differ significantly from mono- or unsubstituted analogs. This pattern, derived from a phloroglucinol core, enables specific regioselective transformations [2] and imparts distinct physicochemical properties, such as a higher boiling point and lower vapor pressure compared to simpler phenols , which can be critical in specific synthetic pathways and material science applications.

3,5-Dipropoxyphenol

  • 3,5-Dipropoxy substitution pattern directs reactivity and steric profile
  • Phloroglucinol core enables regioselective transformations
  • Higher lipophilicity and lower volatility than mono-substituted phenols

Generic Phenols

  • Lack specific dialkoxy pattern; may not replicate 3,5-substitution effects
  • Different physicochemical properties may shift reaction outcomes
  • Volatility and partition behavior may not align with synthetic requirements

3,5-Dipropoxyphenol: Differentiation from Structural Analogs


Lipophilicity and Volatility vs. Unsubstituted Phenol

Compared to unsubstituted phenol, 3,5-Dipropoxyphenol exhibits a significantly higher predicted lipophilicity and a substantially lower vapor pressure due to its 3,5-dipropoxy substitution. This difference is critical for applications where low volatility and increased solubility in non-polar media are required. While direct experimental comparison data are lacking, these properties are predictable based on its molecular structure [1].

Lipophilicity & Volatility vs. Phenol
Class-level
LogP ~3.3 vs. 1.46; Vapor pressure 2.9E-05 vs. 0.35 mmHg
Supports selection for non-polar media and low-volatility applications
Predicted values; requires experimental validation
Lipophilicity Volatility Physicochemical Property LogP

Alkoxy Chain Length: Physicochemical Impact

The replacement of methoxy groups with propoxy groups in the 3,5 positions significantly alters the physicochemical profile of the phenol. 3,5-Dipropoxyphenol has a higher calculated LogP (3.3 [1]) and a lower predicted water solubility compared to 3,5-Dimethoxyphenol (LogP ~1.2). This difference in lipophilicity is a direct consequence of the extended alkyl chain length and is a key factor in tuning a molecule's partition coefficient for specific applications.

Chain Length: Propoxy vs. Methoxy
Class-level
LogP ~3.3 vs. ~1.2 (>100-fold partition increase)
Guides chain-length selection for desired lipophilicity range
Calculated LogP; experimental data to verify
Lipophilicity Chain Length Effect Solubility LogP

Antioxidant Activity: Free Radical Scavenging Evidence

As a member of the phenolic compound class, 3,5-Dipropoxyphenol is studied for its antioxidant properties. While specific quantitative data (e.g., IC50 values) for this exact compound are not widely reported in primary literature, its structural features—a phenolic hydroxyl group and electron-donating alkoxy substituents—are well-documented to confer radical scavenging ability [1]. General class data shows that phenolic compounds can effectively scavenge DPPH radicals [2], and this activity is a key driver for its investigation as a potential antioxidant additive.

Antioxidant Activity (Class-Level)
Data to verify
Phenolic OH and alkoxy substituents suggest radical scavenging potential
May support antioxidant screening; requires project-specific assay
No published IC50 for this compound; class-level inference only
Antioxidant Free Radical Scavenging DPPH Phenol

3,5-Dipropoxyphenol: Application Scenarios


Lipophilic Compound Synthesis with Phloroglucinol Core

The high calculated LogP of 3.3 [1] and low vapor pressure make 3,5-Dipropoxyphenol a more suitable building block than its methoxy or hydroxy analogs for the synthesis of target molecules intended for non-polar environments. This property is directly supported by its structural class as a phloroglucinol derivative [2] and its predicted lipophilicity, which is significantly higher than that of unsubstituted phenol [1].

Low-Volatility Phenolic Additives

Its calculated vapor pressure of 2.9E-05 mmHg at 25°C is four orders of magnitude lower than that of unsubstituted phenol. This property makes it a candidate for applications where low volatility is a critical requirement, such as in certain high-temperature polymer processing or long-term material stabilization, where loss of a volatile phenol would compromise performance .

Selective Ether Cleavage Reactions

The presence of both a free phenolic hydroxyl group and two stable propoxy ethers provides a unique handle for selective synthetic transformations. For instance, the phenol can be selectively alkylated or acylated while leaving the propoxy groups intact [3]. This dual functionality is a key differentiator from fully protected (e.g., 1,3,5-tripropoxybenzene) or fully deprotected (phloroglucinol) analogs, enabling more efficient synthetic routes.

Novel Antioxidant Screening

Given its phenolic structure and the established class-level evidence for the antioxidant activity of similar alkyl-substituted phenols [4], 3,5-Dipropoxyphenol is a logical candidate for inclusion in antioxidant screening libraries. While specific comparative data are not available, its structural features warrant investigation in projects aimed at discovering new antioxidant agents [5].

Application
Selection Property
Validation Focus
Lipophilic Compound Synthesis
Enhanced lipophilicity and low vapor pressure profile
Confirm partition coefficient in target solvent system
Low-Volatility Additive
Reported low vapor pressure
Verify volatility under process conditions
Selective Ether Cleavage
Free phenol with stable 3,5-dipropoxy ethers
Assess regioselective alkylation/acylation efficiency
Antioxidant Screening
Phenolic structure with class-level activity evidence
Screen in target assay to confirm antioxidant capacity

Technical Documentation Hub

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21 linked technical documents
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